(2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide
Description
The compound (2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide features a conjugated prop-2-enamide backbone substituted with two thiophen-3-yl groups and a 2-hydroxyethylamino side chain. The stereochemistry (E-configuration) and substituent arrangement influence its conformational stability and intermolecular interactions, as seen in analogous compounds .
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c21-18(11-20-19(22)6-1-14-7-9-23-12-14)16-4-2-15(3-5-16)17-8-10-24-13-17/h1-10,12-13,18,21H,11H2,(H,20,22)/b6-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKGXDLPFNVIDM-LZCJLJQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C=CC3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)/C=C/C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. The specific interaction of this compound with its targets would depend on the nature of the target and the specific functional groups present in the compound.
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, thiophene derivatives are known to exhibit a variety of pharmacological properties. Therefore, the results of the compound’s action could include effects related to these properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.
Biological Activity
The compound (2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide, also referred to as a thiophene-based derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It possesses a complex structure featuring thiophene and phenyl rings, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₃S |
| IUPAC Name | This compound |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways. For instance, thiophene derivatives have shown inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response .
- Receptor Modulation : The compound can interact with various receptors, potentially modulating signaling pathways that affect cellular functions. This includes interactions with nuclear receptors that regulate gene expression related to inflammation and cancer.
- Bioisosteric Activity : The isoxazole ring in the compound may enhance binding affinity to target proteins by acting as a bioisostere for carboxylic acids, which are common in many bioactive compounds.
Biological Activities
Research indicates that thiophene-based compounds exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Studies have demonstrated that thiophene derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 . For example, one study showed that a related thiophene compound reduced inflammation markers in a mouse model at a dosage of 20 mg/kg .
- Antitumor Activity : Certain thiophene derivatives have been evaluated for their anticancer properties. In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines, such as colon carcinoma HCT-116 and breast cancer T47D .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of thiophene derivatives:
- Study on Anti-inflammatory Activity : A study published in MDPI found that specific thiophene compounds inhibited COX and LOX enzymes with IC50 values as low as 6 µM, suggesting strong anti-inflammatory potential .
- Anticancer Research : In a study focusing on mercapto-substituted 1,2,4-triazoles, another class of compounds related to thiophenes, researchers found significant anticancer activity with IC50 values ranging from 27.3 µM to 43.4 µM against breast cancer cell lines .
- Mechanistic Insights : Research has also indicated that certain thiophene derivatives can modulate gene expression related to inflammation by inhibiting key signaling pathways such as ERK and NF-ĸB .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Prop-2-enamide Derivatives with Aromatic Substituents
- (2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide (CAS 477870-59-0, ): Structural Differences: Replaces thiophene rings with a chloro-fluorobenzyloxy group and dimethylaminopropylamide. The dimethylamino group introduces basicity, contrasting with the hydroxyethyl group in the target compound, which offers hydrogen-bonding capacity .
(E)-3-(4-tert-Butylphenyl)-N-(4-phenylazanylphenyl)prop-2-enamide ():
- Structural Differences : Features a bulky tert-butylphenyl group and an aniline substituent.
- Impact : The tert-butyl group introduces steric hindrance, likely affecting binding to flat enzymatic pockets. The aniline moiety may engage in π-π stacking but lacks the thiophene’s sulfur-mediated interactions .
Thiophene-Containing Analogues
- Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate (): Structural Differences: Contains a thiophen-2-yl group and ester functionality instead of an amide. Intramolecular hydrogen bonds (O–H⋯O) stabilize its conformation, similar to the hydroxyethyl group in the target molecule .
Thioamide Derivatives
- (2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide (–11): Structural Differences: Replaces the amide with a thioamide and substitutes thiophene with dichlorophenyl groups. Impact: The thioamide’s sulfur atom alters electronic properties (e.g., reduced hydrogen-bond acceptor capacity) and may enhance metal coordination.
- N-(((2,4-Difluorophenyl)amino)thioxomethyl)-3-phenylprop-2-enamide (CAS 5653-72-5, ): Structural Differences: Fluorine substituents and a thiourea linkage. Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability. The thiourea group may confer stronger metal-binding affinity compared to the target compound’s amide .
Key Comparative Data
Research Findings and Implications
- Electronic and Steric Effects : The dual thiophen-3-yl groups in the target compound provide π-π stacking and sulfur-mediated interactions, advantageous for binding to hydrophobic enzyme pockets (e.g., kinases) . In contrast, halogenated analogues () may exhibit higher potency but lower selectivity due to increased lipophilicity.
- Hydrogen Bonding : The hydroxyethyl group enhances solubility and forms intramolecular hydrogen bonds, analogous to the hydroxyl-ketone interactions in . This contrasts with thioamides (), where reduced hydrogen-bonding capacity may limit solubility but improve membrane permeability.
- Synthetic Accessibility : Thiophene-containing compounds often require coupling reactions (e.g., Suzuki-Miyaura), while halogenated derivatives () may involve electrophilic substitution. Thioamides () necessitate Lawesson’s reagent or phosphorus pentasulfide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
